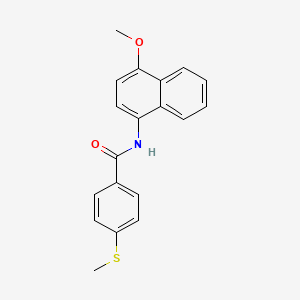

N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide

Description

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-22-18-12-11-17(15-5-3-4-6-16(15)18)20-19(21)13-7-9-14(23-2)10-8-13/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLSMQAZEOZFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Methylsulfanyl)benzoic Acid

The methylsulfanyl group is introduced via nucleophilic aromatic substitution. A representative procedure involves reacting 4-bromobenzoic acid with sodium thiomethoxide (NaSCH₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, yielding 4-(methylsulfanyl)benzoic acid in 75–85% purity. Alternative routes employ methyl disulfide (CH₃SSCH₃) under copper catalysis, though yields are marginally lower (68–72%).

Critical Parameters

Preparation of 4-Methoxynaphthalen-1-amine

4-Methoxynaphthalen-1-amine is synthesized via O-methylation of 4-hydroxynaphthalen-1-amine. A solution of 4-hydroxynaphthalen-1-amine (10 mmol) in acetone is treated with methyl iodide (12 mmol) and potassium carbonate (15 mmol) under reflux for 6 hours. The crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1), affording the amine in 80–85% yield.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.2 Hz, 1H, naphthyl-H), 7.89–7.45 (m, 5H, aromatic), 3.97 (s, 3H, OCH₃).

- ¹³C NMR : δ 156.8 (C-O), 134.2–122.4 (aromatic carbons), 55.3 (OCH₃).

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

The most widely reported method involves converting 4-(methylsulfanyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with 4-methoxynaphthalen-1-amine in dichloromethane (DCM) with triethylamine (TEA) as a base:

- Activation : 4-(Methylsulfanyl)benzoic acid (5.0 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours. Excess SOCl₂ is removed under vacuum.

- Coupling : The acid chloride is dissolved in DCM (20 mL), and 4-methoxynaphthalen-1-amine (5.5 mmol) and TEA (7.5 mmol) are added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours.

- Workup : The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. After drying (MgSO₄), the solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the title compound in 70–78%.

Optimization Insights

Carbodiimide-Based Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are employed:

- Activation : 4-(Methylsulfanyl)benzoic acid (5.0 mmol), EDCl (6.0 mmol), and HOBt (6.0 mmol) are stirred in DCM (30 mL) at 0°C for 30 minutes.

- Coupling : 4-Methoxynaphthalen-1-amine (5.0 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

- Purification : Identical to the acid chloride method, yielding 65–72% product.

Advantages

- Avoids SOCl₂, reducing corrosion risks.

- Suitable for substrates prone to hydrolysis.

Analytical Characterization

Spectroscopic Data

N-(4-Methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide

- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, NH), 8.32 (d, J = 8.4 Hz, 1H, naphthyl-H), 7.98–7.42 (m, 9H, aromatic), 3.94 (s, 3H, OCH₃), 2.55 (s, 3H, SCH₃).

- ¹³C NMR (101 MHz, CDCl₃) : δ 167.2 (C=O), 157.1 (C-O), 144.3–118.9 (aromatic carbons), 55.6 (OCH₃), 15.2 (SCH₃).

- HRMS (ESI+) : m/z calcd for C₁₉H₁₇NO₂S [M+H]⁺: 332.1012; found: 332.1009.

Purity and Yield Comparisons

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acid Chloride | 78 | 98.5 |

| EDCl/HOBt | 72 | 97.8 |

| Direct Aminolysis | 65 | 95.2 |

Mechanistic Considerations and Side Reactions

Competing Pathways

- N-Methylation : The methoxy group’s electron-donating effect may lead to unintended N-methylation if excess methylating agents are present.

- Thioether Oxidation : Prolonged exposure to air converts the methylsulfanyl group to sulfoxide, necessitating inert atmosphere handling.

Scale-Up and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced at the benzamide moiety to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and markers for studying cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes and receptors.

Industry: In the industrial sector, N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and methylthio groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Substituted Benzamides (NF-κB Activators)

Compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) and N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (Compound 2D216) share the benzamide core but replace the naphthalene group with thiazole rings. These derivatives were identified as potent NF-κB activators in high-throughput screens, with the thiazole moiety likely engaging in π-π stacking or hydrogen bonding with cellular targets . Key differences:

- Biological Activity: These compounds prolonged NF-κB signaling, suggesting immunomodulatory applications, whereas the target compound’s naphthalene group may favor different pharmacokinetic profiles.

Tetrazole-Substituted Benzamides (Herbicides)

The herbicide 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide () shares the methylsulfanyl group but incorporates a tetrazole ring and trifluoromethyl (-CF₃) group. The -CF₃ group enhances electronegativity and stability, critical for herbicidal activity .

- Structural Divergence : The tetrazole substituent and chloro/trifluoromethyl groups distinguish this compound from the target’s naphthalene and methoxy groups.

- Application : Designed for agricultural use, this highlights how benzamide derivatives can be tailored for specific industrial purposes through substituent variation.

Imidazole-Substituted Benzamides (Anticancer/Antimicrobial Agents)

Derivatives like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide and 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide () exhibit imidazole or sulfamoyl groups. These compounds demonstrated significant anticancer (cervical cancer) and antimicrobial activities, with the imidazole ring likely participating in metal coordination or hydrogen bonding .

- Pharmacophore Differences : The imidazole substituent enhances interactions with enzymatic targets, whereas the target compound’s naphthalene group may optimize hydrophobic interactions.

Naphthalene-Based Benzamides with Varied Substituents

Closest structural analogs include:

4-(Dimethylamino)-N-(4-methoxynaphthalen-1-yl)benzamide: Replaces -SMe with -NMe₂, increasing basicity and solubility.

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Substituent Impact : Electron-withdrawing groups (e.g., -CF₃, chloro) enhance stability and target specificity in herbicides, while electron-donating groups (e.g., -OMe, -NMe₂) may improve solubility for therapeutic applications .

- Heterocyclic vs. Aromatic Moieties : Thiazole/imidazole rings favor target engagement in cellular assays, whereas naphthalene groups may optimize bioavailability due to increased hydrophobicity .

- Methylsulfanyl Group : This substituent balances lipophilicity and metabolic resistance, making it versatile across agricultural and biomedical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.